5-Bromo-4-fluoropyridine-2-carbonitrile

Description

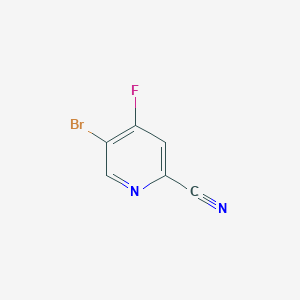

5-Bromo-4-fluoropyridine-2-carbonitrile (CAS: 1804381-10-9) is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂. Its structure features a pyridine ring substituted with bromine (Br) at position 5, fluorine (F) at position 4, and a nitrile (CN) group at position 2 . The compound’s InChIKey (DWFVTKZRLKMTIC-UHFFFAOYSA-N) and SMILES notation (BrC1=CN=C(C#N)C=C1F) highlight its planar aromatic system and electron-withdrawing substituents, which influence its reactivity and applications in medicinal chemistry and agrochemical synthesis .

Properties

Molecular Formula |

C6H2BrFN2 |

|---|---|

Molecular Weight |

201.00 g/mol |

IUPAC Name |

5-bromo-4-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2BrFN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H |

InChI Key |

DWFVTKZRLKMTIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1F)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoropyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For example, the nucleophilic substitution of a nitro group by fluorine followed by the addition of hydrochloric acid can yield 5-bromo-2-cyano-3-fluoropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling reaction, is also common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes selective substitution under nucleophilic conditions. Fluorine’s electron-withdrawing effect activates the ring for SNAr, while the nitrile group directs reactivity to specific positions.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation. Fluorine enhances stability during catalytic cycles.

Cyanide Group Transformations

The nitrile group at position 2 undergoes hydrolysis, reduction, or cycloaddition reactions.

Electrophilic Aromatic Substitution

Fluorine deactivates the ring but allows regioselective halogenation under controlled conditions.

Radical Reactions

Bromine participates in light-mediated radical chain reactions for functionalization.

| Reaction | Initiator/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Allylation | AIBN, allyl-tributylstannane, toluene, hv | 5-Allyl-4-fluoropyridine-2-carbonitrile | 73% |

Key Mechanistic Insights:

-

Regioselectivity : Fluorine directs electrophiles to position 3 and nucleophiles to position 5 due to its -I effect .

-

Catalytic Efficiency : Palladium catalysts show higher turnover in Suzuki couplings compared to nickel systems.

-

Stability : The nitrile group stabilizes intermediates during SNAr via resonance.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 5-bromo-4-fluoropyridine-2-carbonitrile as an anticancer agent. Studies indicate that pyridine derivatives, including this compound, exhibit significant biological activities against various cancer cell lines. For instance, certain synthesized derivatives have shown promising results in inhibiting cell proliferation in cancer types such as human cervix carcinoma (HeLa) and lung adenocarcinoma (A549) cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives of pyridine, including this compound, possess antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound is believed to interact with various biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of halogen substituents enhances its lipophilicity, which is crucial for penetrating biological membranes and achieving therapeutic effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals. The unique combination of bromine and fluorine substituents allows for diverse reactivity profiles compared to other similar compounds.

Development of Novel Derivatives

The versatility of this compound has led to its use in developing novel derivatives with enhanced biological activities. Researchers are exploring modifications to its structure to improve efficacy against specific targets or to reduce toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridine-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyridine Derivatives

5-Bromo-4-methylpyridine-2-carbonitrile (CAS: 886364-86-9)

- Structure : Methyl (CH₃) replaces fluorine at position 3.

- However, fluorine’s electronegativity offers stronger inductive effects, stabilizing adjacent reaction sites .

- Applications : Widely used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. Bulk production (25 kg drums) indicates industrial scalability .

4-Bromo-5-chloro-2-methylpyridine (CAS: 1211529-34-8)

- Structure : Chlorine (Cl) at position 5 and methyl at position 2.

- Comparison : Chlorine’s larger atomic size and polarizability may alter steric hindrance and nucleophilic substitution kinetics compared to bromine-fluorine systems. This compound’s similarity score (0.88) to the target suggests overlapping synthetic utility .

5-Bromo-2-fluoro-6-methylpyridine

- Structure : Fluoro and methyl groups at positions 2 and 4.

Pyrimidine-Based Analogs

5-Bromopyrimidine-2-carbonitrile (CAS: N/A)

- Structure : Pyrimidine ring (two nitrogen atoms) with bromine at position 5 and nitrile at position 2.

- Comparison : The additional nitrogen in pyrimidine increases hydrogen-bonding capacity, making it favorable for nucleotide analog synthesis. However, reduced aromaticity compared to pyridine may lower thermal stability .

4-Amino-2-bromopyrimidine-5-carbonitrile

- Structure: Amino (NH₂) and nitrile groups on pyrimidine.

- Applications: The amino group enables participation in hydrogen-bonding networks, useful in kinase inhibitor design. Contrastingly, the target compound’s fluorine may enhance metabolic stability in vivo .

Key Research Findings

- Electronic Effects : Fluorine in the target compound increases ring electrophilicity by -I effect, enhancing reactivity in SNAr reactions compared to methyl or chloro analogs .

- Thermal Stability : Pyridine derivatives generally exhibit higher thermal stability than pyrimidines due to reduced ring strain .

- Scalability : Methyl-substituted analogs are produced in ton-scale quantities via continuous flow chemistry, whereas fluorinated variants require specialized facilities .

Biological Activity

5-Bromo-4-fluoropyridine-2-carbonitrile (C6H4BrFN2) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a cyano group at the 2-position of the pyridine ring. This unique substitution pattern enhances its reactivity and biological activity, making it a valuable compound in organic synthesis, particularly in pharmaceutical and agrochemical applications .

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrFN2 |

| Molecular Weight | 201.00 g/mol |

| IUPAC Name | 5-bromo-4-fluoropicolinonitrile |

| CAS Number | 1804381-10-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine and fluorine substituents facilitate halogen bonding, which can significantly influence the compound's interactions with enzymes and receptors.

Biochemical Pathways

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been observed to interact with kinases and phosphatases, affecting cellular signaling pathways related to proliferation and apoptosis.

- Gene Expression Modulation : By binding to transcription factors, this compound can alter gene expression patterns, impacting cellular function and behavior.

-

Cellular Effects : The compound influences various cellular processes, including:

- Modulation of kinase activity

- Alteration of protein function through covalent bonding with nucleophilic amino acids

- Changes in metabolic activity over time due to stability variations under different conditions.

Research Findings

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example:

- In vitro studies have shown effective inhibition against various bacterial strains, including Escherichia coli, with some derivatives demonstrating over 90% inhibition rates .

Anti-Thrombolytic Activity

In a comparative study of pyridine derivatives, this compound exhibited promising anti-thrombolytic activity, indicating its potential for therapeutic applications in clot-related conditions .

Toxicity and Safety Profile

While promising in terms of efficacy, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels; however, further investigations are required to establish safe dosage ranges for potential therapeutic use .

Case Studies

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives from this compound through palladium-catalyzed reactions. The resulting compounds were evaluated for their biological activities, revealing that modifications to the pyridine ring significantly influenced their pharmacological properties .

- Comparative Analysis : In a comparative analysis of halogenated pyridine derivatives, this compound was found to possess superior bioactivity compared to non-halogenated counterparts, underscoring the importance of halogen substitution in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Bromo-4-fluoropyridine-2-carbonitrile?

- Methodology : The compound can be synthesized via halogen-exchange reactions or cross-coupling strategies. For example, fluorination of 5-bromo-2-chloropyridine using KF in the presence of a crown ether catalyst at elevated temperatures (160–180°C) has been reported for analogous fluoro-pyridines . Alternatively, Suzuki-Miyaura coupling with boronic acids (e.g., 4-fluorophenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures (80°C, 12h) can introduce substituents while retaining the nitrile group .

- Key Considerations : Monitor reaction progress via TLC or LCMS to optimize yields. Purity can be enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques characterize this compound?

- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR. Fluorine substituents cause splitting in adjacent proton signals (e.g., 4-fluorine induces coupling constants of ~5–10 Hz in neighboring pyridinic protons) .

- LCMS : Confirm molecular ion peaks using ESI+ (expected [M+H]⁺ at m/z 215.0). Fragmentation patterns (e.g., loss of Br or F) aid in structural validation .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Use desiccants to mitigate moisture absorption .

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be mitigated?

- Optimization Strategies :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like XPhos to enhance reactivity .

- Solvent Effects : Use anhydrous DMF or DMAc for polar intermediates. Pre-degas solvents to minimize side reactions.

- Stoichiometry : Adjust boronic acid ratios (1.2–1.5 equivalents) to drive reactions to completion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.